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Cat. No.: B1672611 Get Quote

Application Notes and Protocols for the Bioanalysis
of Fevipiprant
Introduction

Fevipiprant (also known as QAW039) is an orally administered, selective antagonist of the

prostaglandin D2 (PGD₂) receptor 2, more formally known as the chemoattractant receptor-

homologous molecule expressed on Th2 cells (CRTH2 or DP2).[1][2] The interaction between

PGD₂ and the DP2 receptor is a key step in the inflammatory cascade associated with allergic

asthma, involving the activation and migration of crucial inflammatory cells like eosinophils, Th2

cells, and Type 2 innate lymphoid cells (ILC2s).[1][3][4] By blocking this pathway, Fevipiprant
aims to mitigate the inflammatory response.

The development and clinical evaluation of Fevipiprant necessitate robust and validated

bioanalytical methods to accurately quantify its concentration in biological matrices. This is

critical for pharmacokinetic (PK) assessments, understanding dose-response relationships, and

ensuring safety and tolerability. The primary analytical technique employed for the

quantification of Fevipiprant in biological samples such as plasma and urine is Liquid

Chromatography with tandem Mass Spectrometry (LC-MS/MS). This methodology offers high

sensitivity and selectivity, which are essential for measuring therapeutic concentrations.

These application notes provide a detailed overview of the validated LC-MS/MS method for

Fevipiprant quantification, including a comprehensive experimental protocol and a summary of
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key quantitative performance data.

Mechanism of Action: Fevipiprant as a DP2
Receptor Antagonist
Fevipiprant exerts its pharmacological effect by competitively and reversibly antagonizing the

DP2 receptor. In inflammatory conditions like asthma, mast cells and other immune cells

release PGD₂. This lipid mediator then binds to the DP2 receptor on the surface of various

immune cells, including eosinophils and Th2 lymphocytes, triggering their chemotaxis,

activation, and the release of pro-inflammatory cytokines. Fevipiprant blocks this binding,

thereby inhibiting the downstream inflammatory signaling cascade.
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Fevipiprant's mechanism of action via DP2 receptor antagonism.

Bioanalytical Method for Fevipiprant Quantification
A validated LC-MS/MS method is the standard for quantifying Fevipiprant and its major

acylglucuronide metabolite in biological matrices like plasma and urine. The protocol involves

sample preparation via solid-phase extraction followed by chromatographic separation and

detection by a triple quadrupole mass spectrometer.
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1. Sample Preparation
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Workflow for the bioanalysis of Fevipiprant.
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Experimental Protocol: LC-MS/MS
This protocol outlines the steps for the quantitative analysis of Fevipiprant in human plasma.

1. Sample Preparation (Solid-Phase Extraction)

Sample Collection: Collect blood samples in tubes containing an appropriate anticoagulant.

Plasma Separation: Centrifuge the blood samples at 3000g for 15 minutes to separate the

plasma.

Stabilization: Transfer 1 mL of plasma to a new tube and acidify to stabilize the

acylglucuronide metabolite and prevent its conversion back to the parent drug. A similar

acidification step is used for urine samples.

Internal Standard: Spike samples, calibration standards, and quality controls with the internal

standard, [13CD5]fevipiprant.

Extraction: Perform solid-phase extraction using a 96-well OASIS HLB plate.

Condition the plate with methanol followed by water.

Load the acidified plasma samples.

Wash the plate to remove interferences.

Elute Fevipiprant and the internal standard from the plate using an appropriate organic

solvent.

Final Step: Evaporate the eluate to dryness and reconstitute in the mobile phase for injection

into the LC-MS/MS system.

2. Liquid Chromatography

LC System: A standard HPLC or UPLC system.

Column: Symmetry C18, 30 x 2.1 mm, 3.5 µm particle size.
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Mobile Phase A: 0.2% formic acid in water.

Mobile Phase B: Methanol.

Flow Rate: 0.5 mL/min.

Gradient: A binary gradient is employed for the separation. (Note: Specific gradient

conditions are optimized during method development).

Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure

reproducibility.

3. Mass Spectrometry

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., AB Sciex API 4000).

Ion Source: Electrospray Ionization (ESI) operating in positive ion mode.

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

Fevipiprant: Q1 (427.1 m/z) -> Q3 (145.0 m/z)

AG-Metabolite: Q1 (603.0 m/z) -> Q3 (427.0 m/z)

Internal Standard ([13CD5]fevipiprant): Q1 (433.2 m/z) -> Q3 (145.0 m/z)

4. Data Analysis

Quantification: Peak area ratios of the analyte to the internal standard are used to construct

a calibration curve. The concentration of Fevipiprant in unknown samples is determined by

interpolating their peak area ratios from this curve.

Software: Instrument-specific software (e.g., WinNonlin Pro) is used for data acquisition and

pharmacokinetic analysis.

Quantitative Data and Method Validation Summary
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The described bioanalytical method has been validated according to industry standards,

demonstrating its reliability for use in clinical studies. Key performance characteristics are

summarized below.

Parameter Matrix Value/Result Reference

Lower Limit of

Quantification (LLOQ)
Plasma 1.00 ng/mL

Urine 1.00 ng/mL

Linearity Range Plasma 1 - 400 ng/mL

Precision & Accuracy Plasma & Urine

Intra-run and inter-run

precision and

accuracy were within

acceptance criteria.

Internal Standard Plasma & Urine [13CD5]fevipiprant

Extraction Method Plasma & Urine
Solid-Phase

Extraction (SPE)

Conclusion

The LC-MS/MS method detailed in these notes provides a sensitive, specific, and robust

approach for the quantification of Fevipiprant in biological samples. The use of a stable

isotope-labeled internal standard and solid-phase extraction ensures high accuracy and

precision. This validated protocol is suitable for supporting pharmacokinetic and clinical studies

in drug development programs, providing essential data on the absorption, distribution,

metabolism, and excretion of Fevipiprant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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